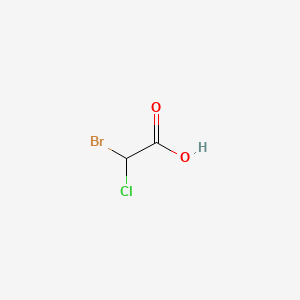
Ruthenium(III) acetate
概要
説明
Ruthenium(III) acetate, also known as basic ruthenium acetate, describes a family of salts where the cation has the formula [Ru3O(O2CCH3)6(OH2)3]+ . This and related salts are forest green, air-stable solids that are soluble in alcohols .
Synthesis Analysis
Ruthenium(III) acetate is prepared by heating ruthenium trichloride in acetic acid in the presence of sodium acetate . The basic acetates of ruthenium were reported in the early 1950s but were not properly formulated .Molecular Structure Analysis
Basic ruthenium acetate features octahedral Ru(III) centers, a triply bridging oxo ligand, six acetate ligands, and three aquo ligands . The same structure is shared with basic acetates of iron, chromium, iridium, and manganese .Chemical Reactions Analysis
Basic ruthenium acetate reacts with many ligands such as triphenylphosphine and pyridine concomitant with reduction . These derivatives [Ru3O(O2CCH3)6L3]0 are mixed valence compounds .Physical And Chemical Properties Analysis
Ruthenium(III) acetate is a forest green, air-stable solid that is soluble in alcohols . It decomposes to Ruthenium oxide on heating .科学的研究の応用
- Recognition Motifs : Researchers focus on designing polypyridyl complexes of ruthenium(II) and iridium(III) with different recognition motifs. These complexes interact with various inorganic anions, producing quantifiable outputs .
Catalysis
Ruthenium(III) acetate serves as a versatile catalyst in various chemical reactions. Notable applications include:
Nanomaterial Synthesis
Ruthenium(III) acetate is a precursor for synthesizing ruthenium-based nanomaterials. These nanoclusters find applications in:
Ion Imprinted Polymers
Researchers have explored ion imprinted polymers based on ruthenium(III) acetate. These polymers exhibit selective binding properties for specific ions, making them valuable in separation and recovery processes .
Size-Dependent Sensing
Ruthenium nanoclusters, owing to their size-dependent electronic characteristics, can detect gases and biomolecules with high sensitivity and selectivity. These clusters have potential applications in biosensors and gas sensors .
作用機序
Target of Action
Ruthenium(III) acetate primarily targets cancer cells . It selectively accumulates in tumor cells via interaction with transferrin receptors . Transferrin receptors play a crucial role in the cellular uptake of iron, which is essential for cell growth and proliferation .
Mode of Action
Ruthenium(III) acetate interacts with its targets through a series of complex biochemical reactions. It is activated by reduction from inactive Ru(III) to active Ru(II) in the more hypoxic and acidic tumor microenvironment . This complex can interact with plasma proteins, particularly with serum albumin and transferrin, and/or bind nucleic acids . The interaction with DNA is different from that of platinum owing to special ligand geometries .
Biochemical Pathways
Ruthenium(III) acetate affects several biochemical pathways. It has been found to inhibit lactate production and trans-plasma-membrane electron transport (TPMET) activity, which are key components of the glycolytic pathway . This inhibition is dependent on the cancer cell’s aggressiveness and the concentration of the complex .
Pharmacokinetics
It is known that the compound’s bioavailability and pharmacokinetic properties can be enhanced when incorporated into suitable nanocarriers .
Result of Action
The result of Ruthenium(III) acetate’s action is the induction of cell death in cancer cells . During the interaction of the complexes with the cancer cell line, reactive oxygen species are released intracellularly, which could indicate that they are involved in cell apoptosis . Moreover, it has been found to display high cytotoxic activity against certain cancer cells .
Action Environment
The action of Ruthenium(III) acetate is influenced by environmental factors. Its activation is favored in the more hypoxic and acidic tumor microenvironment . Furthermore, the stability of the complexes in solution can be determined by detailed kinetic studies of the hydrolysis of the complexes in the pH range 5–8 .
Safety and Hazards
将来の方向性
Ruthenium-based materials have received increasing attention due to their desirable properties for applications ranging from catalysis to photonics, energy, and biomedicine . Future research directions include engineering the phase of metal nanocrystals while simultaneously attaining shape-controlled synthesis .
特性
IUPAC Name |
ruthenium(3+);triacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.Ru/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLCQGGSMYKWEK-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Ru+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9O6Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564943 | |
| Record name | Ruthenium(3+) triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ruthenium(III) acetate | |
CAS RN |
72196-32-8 | |
| Record name | Ruthenium(3+) triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rutheniumacetat | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



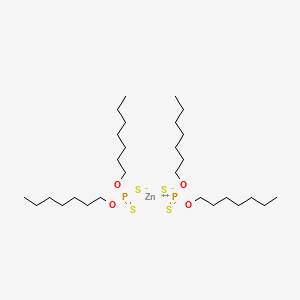
![2,5-Dimethylbenzo[d]thiazol-6-amine](/img/structure/B3029523.png)
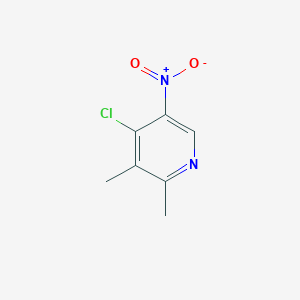

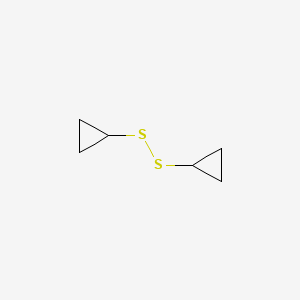

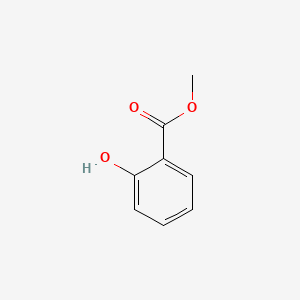
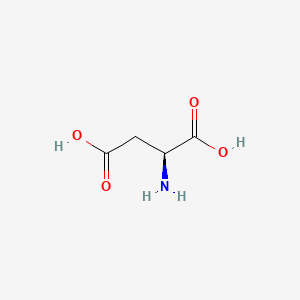

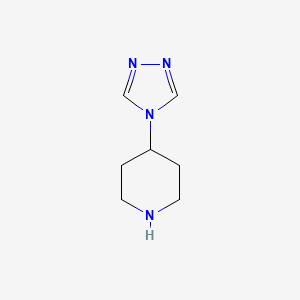
![4,6-Dibromo-1H-benzo[d]imidazole](/img/structure/B3029537.png)

![3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B3029539.png)
